molecular formula C7H8O3S B2983290 3,4-Dimethoxythiophene-2-carbaldehyde CAS No. 51792-38-2

3,4-Dimethoxythiophene-2-carbaldehyde

Cat. No.: B2983290
CAS No.: 51792-38-2
M. Wt: 172.2
InChI Key: FUJWFUQYKOKBBW-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophene-2-carbaldehyde is a versatile heteroaromatic aldehyde that serves as a high-value building block in organic synthesis and materials science research. The compound features a thiophene ring core symmetrically substituted with electron-donating methoxy groups at the 3 and 4 positions, and a formyl group at the 2 position which acts as a reactive handle for further functionalization. This unique structure makes it a promising precursor for the development of novel π-conjugated systems. Its primary research value lies in the synthesis of advanced organic materials, particularly as a photoactive component in dye-sensitized solar cells (DSSCs) . The aldehyde group allows for the construction of donor-π-acceptor (D-π-A) molecular architectures through condensation reactions, such as the formation of hydrazone-based sensitizers . Furthermore, its structural analogy to 3,4-Ethylenedioxythiophene (EDOT) derivatives suggests potential application in the synthesis of conductive polymers . Researchers also utilize this scaffold in pharmaceutical and agrochemical development, as thiophene derivatives are known to exhibit a range of biological activities, including antibacterial and antiurease properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxythiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-5-4-11-6(3-8)7(5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJWFUQYKOKBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dimethoxythiophene 2 Carbaldehyde

Direct Synthesis Strategies

Direct synthesis routes to 3,4-Dimethoxythiophene-2-carbaldehyde primarily involve the formylation of the pre-existing 3,4-dimethoxythiophene (B1306923) ring. The Vilsmeier-Haack reaction stands out as a classic and effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). numberanalytics.comwikipedia.org

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. numberanalytics.comyoutube.com The electron-rich 3,4-dimethoxythiophene then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound. organic-chemistry.orgyoutube.com Kinetic studies on the formylation of various thiophene (B33073) derivatives have shown that the reaction order can depend on the reactivity of the thiophene substrate. rsc.org Given the electron-donating nature of the two methoxy (B1213986) groups, 3,4-dimethoxythiophene is a highly activated substrate for this electrophilic substitution.

A general procedure for the Vilsmeier-Haack formylation of an activated aromatic compound involves the slow addition of phosphorus oxychloride to a cooled solution of N,N-dimethylformamide. orgsyn.org The substrate, in this case, 3,4-dimethoxythiophene, is then added to the formed Vilsmeier reagent. The reaction mixture is typically heated to ensure completion. orgsyn.org The final product is obtained after quenching the reaction with an ice-water mixture and neutralizing the solution. orgsyn.org

Precursor Chemistry and Derivatization Routes to this compound

This approach focuses on first synthesizing the 3,4-dimethoxythiophene core, followed by its formylation. Several methods exist for the preparation of 3,4-dimethoxythiophene.

One common route starts from 3,4-dibromothiophene (B32776). This precursor undergoes a nucleophilic substitution reaction with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst to yield 3,4-dimethoxythiophene. The reaction is typically carried out in methanol (B129727) under an inert atmosphere.

Another innovative one-step synthesis involves a ring-closure reaction. This method utilizes readily available bulk chemicals to construct the thiophene ring with the desired methoxy groups already in place. Once 3,4-dimethoxythiophene is obtained, it can be converted to this compound via the Vilsmeier-Haack reaction as described in the direct synthesis section.

A patented process describes the synthesis of 3,4-dimethoxythiophene starting from 2,5-dimethyl formate-3,4-thiophene disodium (B8443419) alkoxide. google.com This is followed by alkylation, hydrolysis, and decarboxylation to yield the desired precursor. google.com

Below is a data table summarizing a selection of synthetic methods for 3,4-dimethoxythiophene.

Starting MaterialReagents and ConditionsYield
3,4-DibromothiopheneSodium methoxide, Copper(I) bromide, Methanol, 70-97°C81.5%
2,3-Dimethoxy-1,3-butadiene (B1584589)Sulfur dichloride, HexaneNot specified
2,5-Dimethyl formate-3,4-thiophene disodium alkoxideAlkylating agent, NaOH, Decarboxylation catalyst, Ethylene (B1197577) glycolHigh

An alternative retrosynthetic approach involves starting with a thiophene-2-carbaldehyde (B41791) scaffold and subsequently introducing the 3,4-dimethoxy functionalities. This strategy is less common for this specific target but is a valid synthetic consideration.

The introduction of methoxy groups onto a thiophene ring can be achieved through catalytic pathways. smolecule.com For instance, a suitably halogenated thiophene-2-carbaldehyde, such as 3,4-dibromothiophene-2-carbaldehyde, could serve as a starting point. The methoxy groups can then be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting the brominated thiophene carbaldehyde with a methoxide source, like sodium methoxide, often in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. smolecule.com

Palladium-catalyzed cross-coupling reactions could also be envisioned for this transformation, analogous to Suzuki-Miyaura reactions used for methylation. smolecule.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several areas can be targeted for improvement.

For the synthesis of the thiophene core, green methodologies focus on using environmentally benign solvents and reagents. Some modern approaches to thiophene synthesis utilize transition-metal-free reactions and may employ water or other green solvents. The use of readily available and less hazardous starting materials is also a key aspect.

Regarding the Vilsmeier-Haack reaction, which is a crucial step in many synthetic routes to the target molecule, greener alternatives to the traditional reagents are being explored. For instance, a more environmentally benign method for the preparation of the Vilsmeier-Haack reagent itself has been developed using phthaloyl dichloride with DMF, avoiding the use of more hazardous reagents like phosgene (B1210022) or phosphoryl chloride. scirp.org The byproduct of this reaction, phthalic anhydride, can be recovered in high yield. scirp.org Additionally, catalytic versions of the Vilsmeier-Haack reaction are being developed to reduce the stoichiometric use of phosphorus-based reagents. orgsyn.org

The use of recyclable solvents is another green consideration. In one patented process for synthesizing the 3,4-dimethoxythiophene precursor, ethylene glycol is used as a solvent that can be recovered and reused. google.com

Chemical Transformations and Reaction Mechanisms of 3,4 Dimethoxythiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The carbon-oxygen double bond of the aldehyde is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the transformations discussed below.

Nucleophilic addition is a fundamental reaction of the aldehyde group. This is often followed by an elimination reaction (typically of water), leading to a condensation product. These reactions are crucial for building more complex molecular architectures from the 3,4-Dimethoxythiophene-2-carbaldehyde scaffold.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.

The general mechanism involves the formation of a hemiaminal intermediate, which then loses a molecule of water to form the C=N double bond of the imine. This reaction is reversible and can be driven to completion by removing water from the reaction mixture. Thiophene-derived Schiff bases and their metal complexes have been explored for their biological properties. nih.govnih.gov The reaction of a thiophene (B33073) aldehyde with a primary amine, such as o-phenylenediamine, is a well-established method for creating these compounds. oncologyradiotherapy.com

Table 1: Examples of Schiff Base Formation with Thiophene Aldehydes

Aldehyde ReactantAmine ReactantProduct
This compoundAnilineN-((3,4-dimethoxythiophen-2-yl)methylene)aniline
Thiophene-2-carboxaldehydeo-PhenylenediamineN,N'-bis(thiophen-2-ylmethylene)benzene-1,2-diamine
This compoundEthylamineN-((3,4-dimethoxythiophen-2-yl)methylene)ethanamine

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or an amine. diva-portal.orgnih.gov This reaction is a powerful tool for extending the π-conjugated system of this compound.

The mechanism is initiated by the deprotonation of the active methylene compound by the base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. diva-portal.org Products synthesized through Knoevenagel condensation are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other functional materials. researchgate.net

Table 2: Knoevenagel Condensation of this compound

Active Methylene CompoundBase CatalystResulting Conjugated Product
MalononitrilePiperidine2-((3,4-dimethoxythiophen-2-yl)methylene)malononitrile
Diethyl malonatePyrrolidineDiethyl 2-((3,4-dimethoxythiophen-2-yl)methylene)malonate
CyanoacetamideSodium ethoxide2-cyano-3-(3,4-dimethoxythiophen-2-yl)acrylamide

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens), such as this compound, and a ketone in the presence of a base catalyst (e.g., NaOH, KOH). nih.govwikipedia.org This reaction is widely used to synthesize chalcones, which are 1,3-diaryl-2-propen-1-ones. propulsiontechjournal.comjetir.org

The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone (chalcone). nih.gov This method has been successfully applied to synthesize a variety of chalcones from thiophene-3-carbaldehyde and different acetophenone (B1666503) derivatives. nih.gov

Table 3: Synthesis of Chalcones via Claisen-Schmidt Condensation

Ketone ReactantBase CatalystChalcone Product
AcetophenoneNaOH in Ethanol1-phenyl-3-(3,4-dimethoxythiophen-2-yl)prop-2-en-1-one
4'-MethoxyacetophenoneKOH in Ethanol3-(3,4-dimethoxythiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
2-AcetylthiopheneBa(OH)21-(thiophen-2-yl)-3-(3,4-dimethoxythiophen-2-yl)prop-2-en-1-one

This compound reacts with hydrazine (B178648) and its derivatives (such as phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine) to form hydrazones. ontosight.ai This condensation reaction is analogous to imine formation and typically occurs by refluxing the reactants in an alcohol solvent. scielo.br

Hydrazones are a class of compounds characterized by the C=N-N linkage and are important intermediates in organic synthesis. nih.govnih.gov They can exist in keto-enol tautomeric forms as well as cis-trans isomers around the C=N bond. dergipark.org.tr The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the aldehyde carbon, followed by the elimination of a water molecule.

Table 4: Hydrazone Derivatives of this compound

Hydrazine ReactantReaction ConditionsHydrazone Product
Hydrazine hydrateReflux in Ethanol(E)-(3,4-dimethoxythiophen-2-yl)methylenehydrazine
PhenylhydrazineAcetic acid catalyst1-((3,4-dimethoxythiophen-2-yl)methylene)-2-phenylhydrazine
2,4-DinitrophenylhydrazineH2SO4 in Ethanol1-((3,4-dimethoxythiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3,4-dimethoxythiophene-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For instance, the oxidation of thiophene aldehydes to their respective carboxylic acids has been reported using reagents like silver oxide. researchgate.net Other potent oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are also effective for this conversion.

Reduction: The reduction of the aldehyde yields the primary alcohol, (3,4-dimethoxthiophen-2-yl)methanol. This is a common and high-yielding reaction that can be accomplished with mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent, or with more powerful reagents like lithium aluminum hydride (LiAlH4) in an etheral solvent. ijcea.orgnih.gov The chemoselective reduction of aldehydes in the presence of other reducible functional groups is a key transformation in organic synthesis. nih.govscirp.org

Table 5: Oxidation and Reduction of the Aldehyde Moiety

TransformationReagent(s)Product
OxidationSilver(I) oxide (Ag2O)3,4-dimethoxythiophene-2-carboxylic acid
OxidationPotassium permanganate (KMnO4)3,4-dimethoxythiophene-2-carboxylic acid
ReductionSodium borohydride (NaBH4)(3,4-dimethoxthiophen-2-yl)methanol
ReductionLithium aluminum hydride (LiAlH4)(3,4-dimethoxthiophen-2-yl)methanol

Oxidation and Reduction Chemistry

Kinetic Studies of Oxidation Reactions (e.g., Thiophene-2-carbaldehyde (B41791) oxidation)

While specific kinetic studies on the oxidation of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the analogous compound, thiophene-2-carbaldehyde. The oxidation of thiophene-2-carbaldehyde has been investigated using various oxidizing agents, providing a framework for understanding the potential reactivity of its dimethoxy-substituted counterpart.

One such study focused on the oxidation of thiophene-2-carbaldehyde by imidazolium (B1220033) dichromate in an aqueous acetic acid medium. ijsrst.com The kinetics of this reaction were found to exhibit a first-order dependence on the concentration of the oxidant, imidazolium dichromate, and a fractional order dependence on the concentration of thiophene-2-carbaldehyde. ijsrst.com The reaction rate was not significantly affected by variations in ionic strength or the concentration of hydrogen ions. ijsrst.com

The proposed mechanism for this oxidation involves the formation of a chromate (B82759) ester from the hydrated form of the aldehyde. This intermediate then undergoes a rate-determining step involving the cleavage of the C-H bond of the aldehyde group, leading to the formation of the corresponding carboxylic acid.

Table 1: Kinetic Parameters for the Oxidation of Thiophene-2-carbaldehyde

ParameterValueConditions
Order with respect to [Imidazolium dichromate]1Aqueous acetic acid medium ijsrst.com
Order with respect to [Thiophene-2-carbaldehyde]FractionalAqueous acetic acid medium ijsrst.com
Effect of [H+]InsignificantIn the absence of mineral acids ijsrst.com
Effect of Ionic StrengthInsignificant-

Reactions Involving the Thiophene Ring System

Electrophilic Aromatic Substitution Reactions

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the nature and position of the substituents already present on the ring. In the case of this compound, the directing effects of the two methoxy (B1213986) groups and the carbaldehyde group must be considered.

The methoxy group (-OCH3) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the carbaldehyde group (-CHO) is a deactivating group and a meta-director because it withdraws electron density from the ring via resonance. youtube.com

In this compound, the 2-position is occupied by the carbaldehyde group. The available positions for electrophilic attack are the 5-position and potentially the hydrogen on the carbaldehyde group itself under certain conditions. The powerful activating and ortho-, para-directing effect of the two methoxy groups at positions 3 and 4 will strongly favor substitution at the adjacent vacant 5-position. The electron-donating nature of the methoxy groups will significantly stabilize the positive charge in the arenium ion intermediate formed during electrophilic attack at the 5-position. libretexts.org Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur predominantly at the 5-position.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. wordpress.com Thiophene derivatives are excellent substrates for these reactions, and the presence of a halogen or a triflate group on the thiophene ring allows for coupling with a variety of partners.

For this compound to participate in cross-coupling reactions, it would typically first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, at a specific position on the thiophene ring. Given the directing effects discussed in the previous section, halogenation of this compound would be expected to occur at the 5-position.

Once a halo-substituted derivative is obtained, it can be subjected to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, or Sonogashira reactions. wordpress.com For instance, a Suzuki-Miyaura coupling of 5-bromo-3,4-dimethoxythiophene-2-carbaldehyde with an arylboronic acid would yield a 5-aryl-3,4-dimethoxythiophene-2-carbaldehyde derivative.

The success of these coupling reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. wordpress.com Studies on similar systems, such as the Suzuki-Miyaura coupling of various bromothiophenes, have demonstrated the feasibility of these transformations. nih.govsemanticscholar.org

Table 2: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromothiophenes

Bromothiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
3-BromothiopheneCyclopropylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O77
2-Bromo-3-methylthiopheneCyclopropylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O85
5-Bromothiophene-2-carbaldehydePhenylboronic acidPd(PPh3)4K3PO4Toluene/H2OGood
4-Bromothiophene-2-carbaldehyde3,5-Dimethylphenylboronic acidPd(PPh3)4K3PO4Toluene/H2OExcellent

Data is illustrative and based on analogous reactions reported in the literature. nih.govnih.gov

Polymerization and Oligomerization Strategies

Electrochemical Polymerization of Thiophene Carbaldehydes and Analogues

Electrochemical polymerization is a versatile method for the synthesis of conducting polymers directly on an electrode surface. Thiophene and its derivatives are readily polymerized electrochemically to form polythiophenes, which are materials with interesting electronic and optical properties. The polymerization of this compound would be expected to proceed via an oxidative coupling mechanism.

The process involves the oxidation of the monomer at the electrode surface to form a radical cation. dtic.mil This radical cation can then couple with another radical cation or a neutral monomer to form a dimer. Further oxidation and coupling steps lead to the growth of the polymer chain. dtic.mil The presence of the electron-donating methoxy groups in this compound would lower the oxidation potential of the monomer compared to unsubstituted thiophene, facilitating its polymerization. dtic.mil

The properties of the resulting polymer, such as its conductivity, morphology, and electroactivity, are influenced by the polymerization conditions, including the solvent, supporting electrolyte, electrode material, and the applied potential or current. Studies on the electrochemical polymerization of functionalized terthiophenes have shown that the resulting polymers can be electroactive. universite-paris-saclay.fr

Chemical Oxidative Polymerization (e.g., Poly(thiophene-2-carbaldehyde))

Chemical oxidative polymerization is another common method for the synthesis of polythiophenes. This technique involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl3), to initiate the polymerization of the thiophene monomer in a suitable solvent. nih.gov

The mechanism is believed to involve the oxidation of the monomer by the oxidizing agent to form a radical cation, which then undergoes coupling reactions similar to those in electrochemical polymerization. The choice of oxidant, solvent, and reaction temperature can significantly impact the molecular weight, regioregularity, and properties of the resulting polymer. nih.gov

For this compound, the electron-rich nature of the thiophene ring due to the methoxy groups would make it susceptible to oxidative polymerization. The polymerization would likely proceed through coupling at the 2- and 5-positions of the thiophene ring. The presence of the carbaldehyde group might influence the solubility and processing of the resulting polymer. Research on the chemical oxidative polymerization of other alkoxy-substituted thiophenes has demonstrated that high molecular weight polymers can be obtained under optimized conditions. nih.gov

Table 3: Typical Conditions for Chemical Oxidative Polymerization of Alkoxy-Substituted Thiophenes

MonomerOxidantSolventTemperature (°C)
3,4-Bis(hexyloxy)thiopheneFeCl3Chloroform25
3,4-Dimethoxythiophene (B1306923)FeCl3Chloroform0-25
2-Dodecyl-2H,3H-thieno[3,4-b] dtic.milacs.orgdioxineFeCl3Chlorobenzene25

Data is illustrative and based on analogous reactions reported in the literature. nih.gov

Functionalized Polythiophene Copolymers (e.g., PEDOT and PProDOT analogues)

The synthesis of functionalized polythiophene copolymers, such as analogues of Poly(3,4-ethylenedioxythiophene) (PEDOT) and Poly(3,4-propylenedioxythiophene) (PProDOT), is a significant area of research aimed at tailoring the properties of these conductive polymers for specific applications. Functionalization can enhance solubility, introduce new electronic properties, or enable post-polymerization modifications.

While direct polymerization of this compound into PEDOT or PProDOT analogues is not prominently described in the literature, the general strategies for creating such copolymers involve the polymerization of functionalized 3,4-dioxythiophene monomers. These monomers can be synthesized through various routes, often starting from 3,4-dimethoxythiophene. The aldehyde functionality on this compound could serve as a precursor for a variety of other functional groups that can then be incorporated into a copolymer structure.

For instance, the aldehyde could be converted into a diol, which could then undergo intramolecular cyclization to form a dioxythiophene ring with a pendant functional group. This functionalized monomer could then be copolymerized with EDOT or ProDOT to yield a functionalized copolymer.

The primary methods for synthesizing these copolymers are chemical and electrochemical oxidative polymerization. In chemical polymerization, an oxidizing agent such as iron(III) chloride (FeCl₃) is commonly used. Electrochemical polymerization allows for the direct deposition of the polymer film onto an electrode surface.

Below is a table summarizing common functional groups introduced into PEDOT and PProDOT analogues and the typical polymerization methods.

Functional GroupMonomer TypePolymerization MethodPotential Application
Hydroxyl (-OH)EDOT-OH, ProDOT-OHElectrochemical, ChemicalImproved hydrophilicity, post-polymerization modification
Carboxyl (-COOH)EDOT-COOH, ProDOT-COOHElectrochemical, ChemicalpH sensing, covalent attachment of biomolecules
Alkyl ChainsAlkyl-substituted EDOT/ProDOTChemical, ElectrochemicalIncreased solubility in organic solvents
Ethylene (B1197577) GlycolPEG-substituted EDOT/ProDOTChemical, ElectrochemicalEnhanced biocompatibility, ion conductivity

Regiosymmetric Polymer Synthesis

Regiosymmetry, specifically the head-to-tail (HT) coupling of substituted thiophene units, is a critical factor in determining the properties of polythiophenes. A high degree of regioregularity leads to a more planar polymer backbone, which in turn enhances π-orbital overlap and results in improved charge carrier mobility and conductivity.

The synthesis of regiosymmetric polythiophenes is typically achieved through controlled polymerization methods of asymmetrically substituted thiophene monomers. For a monomer like this compound, which is asymmetrically substituted at the 2- and 3,4-positions, achieving regiosymmetric polymerization would be crucial for obtaining well-defined material properties.

Several synthetic methods have been developed to control the regioregularity of polythiophenes, including:

Grimm Grignard Metathesis (GRIM) Polymerization: This method involves the formation of a Grignard reagent from a brominated thiophene monomer, followed by polymerization catalyzed by a nickel complex. It is a powerful technique for producing highly regioregular poly(3-alkylthiophene)s.

Kumada Catalyst-Transfer Polycondensation (KCTP): This is another nickel-catalyzed cross-coupling polymerization that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity.

Direct Arylation Polymerization (DArP): This method involves the direct C-H activation of thiophene monomers, offering a more atom-economical route to polythiophenes. Careful selection of catalysts and reaction conditions is necessary to control the regioselectivity.

While there is a lack of specific literature on the regiosymmetric polymerization of this compound, the principles of these established methods would apply. The challenge would lie in the selective activation of the C-H or C-halogen bonds at the 5-position of the thiophene ring without interference from the aldehyde or methoxy groups.

The following table outlines key characteristics of different methods for achieving regiosymmetric polythiophene synthesis.

Polymerization MethodMonomer PrerequisiteCatalystKey Advantages
Grimm Grignard Metathesis (GRIM)2-bromo-5-(halomagnesio)-3-substituted thiopheneNi(dppp)Cl₂High regioregularity, good yields
Kumada Catalyst-Transfer Polycondensation2-bromo-5-chloromagnesio-3-substituted thiopheneNi(dppp)Cl₂Controlled molecular weight, living polymerization characteristics
Direct Arylation Polymerization (DArP)2-halothiophene and 3-substituted thiophenePalladium-based catalystsAtom-economical, avoids organometallic reagents

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of 3,4-Dimethoxythiophene-2-carbaldehyde.

The ¹H NMR spectrum provides distinct signals for the aldehyde proton, the single proton on the thiophene (B33073) ring, and the protons of the two methoxy (B1213986) groups. The aldehyde proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to resonate far downfield. In analogous arylthiophene-2-carbaldehyde compounds, this proton typically appears as a singlet in the range of δ 9.90-9.99 ppm. nih.gov The lone proton on the thiophene ring at the 5-position is also expected to appear as a singlet, its chemical shift influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group. The six protons from the two equivalent methoxy groups (-OCH₃) are expected to produce a sharp singlet further upfield.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) (Estimated) Multiplicity
Aldehyde-H ~9.8 - 9.9 Singlet (s)
Thiophene-H5 ~7.6 Singlet (s)

Note: Data are estimated based on typical values for structurally similar compounds.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically above 180 ppm. The four carbon atoms of the thiophene ring will have distinct chemical shifts. The carbons C3 and C4, bonded to the electron-donating methoxy groups, will be shielded and appear at a higher field compared to C2 and C5. The C2 carbon, attached to the aldehyde, and the C5 carbon will be shifted further downfield. The carbon atoms of the two methoxy groups are expected to resonate in the typical ether region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) (Estimated)
C=O (Aldehyde) ~182
Thiophene-C2 ~140
Thiophene-C3 ~150
Thiophene-C4 ~150
Thiophene-C5 ~120

Note: Data are estimated based on typical values for substituted thiophenes.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the aldehyde. For the parent compound, thiophene-2-carbaldehyde (B41791), this band appears around 1665 cm⁻¹. rsc.org The presence of electron-donating methoxy groups in conjugation with the aldehyde may slightly lower this frequency. Other key absorptions include C-H stretching vibrations from the aromatic thiophene ring and the aliphatic methoxy groups, as well as C-O-C stretching vibrations from the ether linkages.

Table 3: Key FTIR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) (Typical Range) Intensity
C-H stretch (aromatic) 3100 - 3000 Medium-Weak
C-H stretch (aliphatic, -OCH₃) 3000 - 2850 Medium
C=O stretch (aldehyde) ~1665 Strong
C=C stretch (thiophene ring) 1500 - 1400 Medium

Note: Data are based on typical values for the identified functional groups. rsc.orgresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy provides information about the conjugated π-electron system and the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within the conjugated system. The thiophene ring, in conjugation with the carbonyl group, forms an extended π-system. The primary absorption band is likely due to a π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In related substituted thiophene derivatives, this transition often occurs in the UV region. mdpi.com A weaker absorption, corresponding to the n → π* transition of the carbonyl group (promotion of a non-bonding electron from the oxygen to a π* antibonding orbital), may also be observed, though it is often obscured by the more intense π → π* band. mdpi.com

Table 4: Expected UV-Vis Spectroscopic Data for this compound

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
π → π* ~340 - 370 High

Note: Data are estimated based on computational studies of structurally similar nitrothiophene derivatives. mdpi.com

Spectroelectrochemical Analysis of Redox States

Spectroelectrochemistry is a powerful technique used to investigate the electronic structure of electroactive materials, such as polymers of 3,4-dimethoxythiophene (B1306923) derivatives, as they undergo redox processes. By applying a potential and simultaneously measuring the UV-Vis-NIR absorption spectra, changes in the polymer's electronic state can be monitored in real-time. mdpi.com

When the polymeric form of a dimethoxy-substituted thiophene is electrochemically oxidized, it transitions from a neutral (insulating) state to a doped (conducting) state. This process involves the removal of electrons from the polymer backbone, leading to the formation of charge carriers known as polarons (radical cations) and bipolarons (dications). mdpi.com These charge carriers introduce new electronic transitions within the band gap of the material, which can be observed spectroscopically.

Detailed research findings on related poly(dimethoxy)terthiophene systems demonstrate characteristic spectral changes upon oxidation:

Neutral State: In its neutral form, the polymer typically exhibits a strong absorption band in the visible region, corresponding to the π→π* electronic transition of the conjugated backbone. For poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), this peak is observed between 451–483 nm. mdpi.comnih.gov

Oxidized State (Doped): Upon oxidation, the intensity of the π→π* transition peak decreases. Concurrently, new absorption bands appear at lower energies (in the near-infrared region). These new bands are attributed to the formation of polarons and/or bipolarons. For instance, peaks observed around 640–662 nm and 910–920 nm are characteristic of these polaron and bipolaron bands. mdpi.comnih.gov

The reversible nature of these spectral changes during oxidation and reduction cycles provides information about the electrochemical stability and electrochromic properties of the material. The ability to transition between a colored neutral state and a more transparent doped state is a key feature of these materials. rsc.org

Table 1: Spectroelectrochemical Data for Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene)

Redox State Absorption Peak (nm) Assignment
Neutral 451–483 π→π* transition
Oxidized 640–662 Polaron/Bipolaron
Oxidized 910–920 Polaron/Bipolaron

Data sourced from studies on poly(TMT). mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of organic compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, MS provides a molecular fingerprint.

For this compound (molecular formula C₇H₈O₃S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages influenced by the aldehyde and methoxy functional groups.

Common fragmentation pathways for aldehydes include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This can result in the loss of a hydrogen atom (leading to an [M-1]⁺ peak) or the loss of the entire formyl group (-CHO), resulting in an [M-29]⁺ peak. libretexts.org

McLafferty Rearrangement: While typically associated with longer alkyl chains, rearrangement processes can occur if a gamma-hydrogen is available, though this is not applicable to the parent compound itself. youtube.com

Microscopic and Surface Analysis Techniques for Polymeric Forms

When this compound is polymerized, its morphology and surface characteristics are critical to its performance in various applications. Several high-resolution techniques are employed to analyze these properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the polymeric material. Studies on similar polymers, such as poly(thiophene-2-carbaldehyde), show that the resulting polymer often consists of globular or spherical particles. researchgate.netjournalskuwait.org These primary particles can agglomerate to form larger clusters, creating a surface with a notable degree of roughness. researchgate.netjournalskuwait.org The average diameter of these spherical particles can be in the nanometer range, for instance, around 127 nm. journalskuwait.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides a three-dimensional profile of the polymer film's surface at the nanoscale. It is used to determine surface roughness and observe morphological features. researchgate.net For polythiophene-based films, AFM images often reveal relatively smooth and isotropic surfaces, with root mean square (RMS) roughness values on the order of 0.5 nm. acs.org In some cases, high-resolution AFM can reveal the arrangement of polymer chains, showing fiber-like structures. acs.orgnih.gov This technique is crucial for understanding how polymer processing and deposition conditions affect the final surface topography.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the atoms within the polymer. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can confirm the presence of carbon, sulfur, and oxygen. Furthermore, it can provide information about the chemical environment of these elements, helping to verify the polymer's structure and identify any surface contaminants or oxidation states. researchgate.netjournalskuwait.org

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides a quantitative elemental analysis of the polymer. researchgate.net The analysis of poly(thiophene-2-carbaldehyde) has shown the expected presence of carbon, sulfur, and oxygen. journalskuwait.org The relative weight percentages of these elements can be determined, and the atomic ratios, such as the sulfur-to-carbon ratio, can be calculated to confirm the polymer's composition. journalskuwait.org EDX analysis may also detect residual elements from the synthesis process, such as chlorine from an acid catalyst. journalskuwait.org

Table 2: Representative EDX Elemental Analysis of a Poly(thiophene-carbaldehyde)

Element Weight % (Area 1) Weight % (Area 2) Weight % (Area 3)
Carbon (C) 42.46 40.59 42.43
Oxygen (O) 9.85 8.23 11.59
Sulfur (S) 23.93 23.66 22.97
Chlorine (Cl) 23.76 27.52 23.01

Data from a study on poly(thiophene-2-carbaldehyde) synthesized with a hydrochloric acid catalyst. journalskuwait.org

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the stability and phase behavior of chemical compounds. However, specific data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound are not available in published literature.

There is no publicly available data from Differential Scanning Calorimetry (DSC) for this compound. DSC analysis would typically provide information on melting point, glass transitions, and other phase changes.

Specific Thermogravimetric Analysis (TGA) data for this compound, which would detail its thermal decomposition profile, is not found in the reviewed scientific literature.

X-ray Diffraction Studies for Crystal Structures

A search of crystallographic databases and peer-reviewed journals did not yield any published X-ray diffraction studies for this compound. Consequently, its crystal structure, including unit cell parameters and space group, has not been determined or is not publicly accessible.

Advanced Applications and Functional Materials Derived from 3,4 Dimethoxythiophene 2 Carbaldehyde

Electronic and Optoelectronic Materials

The unique electronic structure of the 3,4-dioxy-substituted thiophene (B33073) core is central to its utility in electronic materials. Polymers derived from this class of monomers, such as Poly(3,4-ethylenedioxythiophene) (PEDOT), are among the most successful conducting polymers due to their high conductivity, transparency, and stability. mdpi.comresearchgate.net 3,4-Dimethoxythiophene-2-carbaldehyde serves as a foundational building block for creating analogues of these high-performance materials with added functionality.

The aldehyde functionality on the thiophene ring allows for the creation of PEDOT and PProDOT analogues that can be functionalized, leading to polymers with tailored properties for specific applications. These polymers are noted for their electrical conductivity and electroactivity.

The synthesis of functionalized thiophene monomers is a critical first step in producing advanced conjugated polymers. The aldehyde group of this compound or its derivatives can be leveraged to introduce a variety of functionalities.

A common strategy involves a multi-step synthesis to create aldehyde-functionalized monomers analogous to 3,4-ethylenedioxythiophene (B145204) (EDOT). For instance, an EDOT-aldehyde derivative can be prepared through a facile two-step synthesis, providing a monomer ready for polymerization. acs.org Another sophisticated approach involves designing trimeric structures to enhance polymerization characteristics. In one such design, a thiophene-aldehyde molecule is strategically positioned between two EDOT units. acs.org This trimer can be synthesized via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, between 2,5-dibromo-3-thiophene aldehyde and an EDOT boronic acid pinacol (B44631) ester using a palladium catalyst. acs.orgnih.gov This design results in a monomer with a lower oxidation potential compared to a simple EDOT-aldehyde, which facilitates more successful electropolymerization. acs.org

The versatility of thiophene chemistry allows for the introduction of a wide range of functional groups to tune the properties of the resulting polymers. Besides aldehydes, substituents such as alkyls, esters, amides, alkoxy, and alkylthio groups have been incorporated into thiophene monomers to create soluble and processable polythiophenes with specific electronic characteristics. nih.gov

Monomer Design StrategySynthesis MethodKey Advantage
EDOT-Aldehyde Derivative Two-step synthesisDirect functionalization of the EDOT core. acs.org
Trimer (EDOT-Thiophene-CHO-EDOT) Suzuki coupling reactionLowered oxidation potential for easier polymerization. acs.org
General Functionalization Various cross-coupling reactions (e.g., Kumada, Suzuki)Tailoring of polymer properties like solubility and electronic levels. nih.govnih.gov

Once functionalized monomers are synthesized, they can be polymerized to form electroactive thin films using several techniques. The choice of method depends on the desired film properties and application. frontiersin.org

Electrochemical Polymerization: This technique is widely used to grow polymer films directly onto an electrode surface. By applying an electrical potential, the monomers are oxidized and couple to form a polymer chain. This method allows for precise control over film thickness and morphology. acs.orgrsc.org For example, aldehyde-functionalized EDOT and trimer monomers have been successfully electropolymerized to create stable, functional films. acs.org

Oxidative Chemical Polymerization: This is a common and scalable method for producing conducting polymers. It can be performed in situ, where the polymerization occurs directly on a substrate, or used to create dispersions. frontiersin.orgnih.gov The most well-known example is the synthesis of PEDOT:PSS, an aqueous dispersion where poly(styrene sulfonate) (PSS) acts as a charge-balancing counter-ion and a template for polymerization. mdpi.comfrontiersin.org This method is suitable for large-area coating techniques like spin-coating and printing. diva-portal.org

Vapor Phase Polymerization (VPP) and oxidative Chemical Vapor Deposition (oCVD): These are solvent-free techniques where the monomer vapor and an oxidant are introduced into a vacuum chamber, leading to the formation of a high-purity polymer film on a substrate. frontiersin.orgnih.gov These methods are advantageous for creating conformal coatings on complex geometries.

Fabrication MethodDescriptionKey Features
Electrochemical Polymerization Polymer film is grown on an electrode by applying a potential.Precise control over thickness; direct deposition. rsc.org
Oxidative Chemical Polymerization Monomers are polymerized in solution using a chemical oxidant (e.g., FeCl₃).Scalable; produces processable dispersions (e.g., PEDOT:PSS). frontiersin.orgnih.gov
Vapor Phase Polymerization (VPP/oCVD) Monomer and oxidant vapors react to form a film on a substrate.Solvent-free; high purity; conformal coatings. frontiersin.orgnih.gov

Polymers derived from 3,4-dioxy-substituted thiophenes are integral to organic photovoltaic (OPV) technology, primarily due to their excellent properties as hole-transport layers (HTLs). mdpi.com The commercially standard PEDOT:PSS is widely used as an HTL in OPV devices, facilitating the efficient extraction of positive charge carriers (holes) from the active layer to the anode. mdpi.commdpi.com

Research into novel materials derived from functionalized thiophenes aims to improve upon the performance of standard polymers. By modifying the thiophene core, researchers can fine-tune the energy levels (HOMO/LUMO) of the polymer to better align with the active layer materials, thereby reducing energy loss and improving the open-circuit voltage (Voc) of the solar cell. nanoscience.or.krrsc.org For example, introducing an EDOT unit as a π-bridge in non-fullerene acceptors has been shown to produce materials with relatively low bandgaps and upshifted LUMO levels, leading to high power conversion efficiencies (PCE) in OPV devices. nanoscience.or.kr One such device achieved a PCE of 10.4% with a high short-circuit current density (Jsc) and open-circuit voltage. nanoscience.or.kr

In the field of OLEDs, materials based on the 3,4-dimethoxythiophene (B1306923) scaffold play a crucial role, similar to their function in OPVs. PEDOT:PSS is commonly used as a hole-injection layer (HIL) between the transparent anode (typically ITO) and the light-emitting organic layer. mdpi.com Its function is to smooth the anode surface, improve its work function, and facilitate the efficient injection of holes into the emissive layer, leading to lower turn-on voltages and higher device efficiency.

Furthermore, the thiophene core itself is a key component in the design of novel light-emitting materials. nih.gov Donor-π-acceptor (D-π-A) type molecules, where a thiophene or thienothiophene unit acts as the π-conjugated linker, have been synthesized for use as emitters in OLEDs. beilstein-journals.org For instance, a fluorophore incorporating a thieno[3,2-b]thiophene (B52689) linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor was fabricated into a solution-processed OLED. This device exhibited high efficiency, with a maximum external quantum efficiency of 4.61% and a power efficiency of 6.70 lm/W. beilstein-journals.orgbeilstein-archives.org Such molecular engineering demonstrates the potential of thiophene derivatives to serve not just in charge-transport roles but also as the primary light-emitting components in next-generation displays.

The conductivity in polymers like PEDOT is a result of doping, which creates charge carriers along the polymer backbone. This process essentially forms a charge-transfer salt between the oxidized polymer chain (polycation) and the dopant anion (e.g., PSS⁻). The stability of these charge carriers is a key reason for the high performance of these materials as organic semiconductors.

Functionalized thiophene derivatives are extensively used as building blocks for new organic semiconductors for applications beyond conducting films, such as in organic thin-film transistors (OTFTs). Fused thiophene systems, like dithieno[2,3-b:3′,2′-d]thiophene (DTT), have been developed as high-performance semiconductors for OTFTs. researchgate.net The ability to functionalize these core structures, for which this compound is a potential precursor, allows for the precise control over molecular packing and electronic coupling in the solid state, which are critical factors for achieving high charge carrier mobility. The development of donor-acceptor systems using thiophene derivatives is a prominent strategy for creating low band-gap semiconductors with tailored properties for a range of electronic applications. researchgate.net

Conducting Polymers (PEDOT/PProDOT Analogues)

Sensors and Probes

The unique electronic properties of the 3,4-dimethoxythiophene core, combined with the reactive aldehyde group, make this compound a valuable building block for creating materials that can detect and respond to specific chemical and biological stimuli.

Chemical Sensors for Gas Detection (e.g., NO₂)

Thiophene-based polymers are promising materials for gas sensing applications due to their tunable conductivity and ability to interact with gas molecules. While direct studies on poly(this compound) for gas sensing are not prevalent, the principles derived from related polythiophenes offer significant insights. Conducting polymers, including those based on thiophene, are advantageous for their operational efficacy at low temperatures and excellent processability. rsc.org

The sensing mechanism of polythiophene-based sensors typically relies on the change in the material's electrical resistance upon exposure to a target gas. For an oxidizing gas like nitrogen dioxide (NO₂), adsorption onto the surface of a p-type semiconducting polymer facilitates charge transfer, leading to an increase in charge carriers (holes) and a corresponding change in conductivity that can be measured. rsc.org

Computational studies using density functional theory (DFT) have been employed to design and predict the performance of novel polythiophene-based sensors. rsc.org Research indicates that modifying the polythiophene backbone with functional groups or dopants can significantly enhance sensitivity and selectivity. rsc.org For instance, the introduction of amine groups or doping with lithium has been shown to improve adsorption energies for gases like NO₂ and sulfur trioxide (SO₃), leading to better sensor performance. rsc.org These findings suggest that polymers derived from this compound, with its electron-rich methoxy (B1213986) groups and functional aldehyde handle, could be tailored for high-selectivity gas sensing applications.

Table 1: Performance Characteristics of Thiophene-Based Composite Gas Sensors This table presents data for related thiophene composite systems to illustrate typical performance.

Sensor Material Target Gas Operating Temperature (°C) Sensitivity (%) @ 100 ppm Reference
Polythiophene-MnO₂ Composite NO₂ 75 95.67 researchgate.net

Electrochemical Sensors

Polymers derived from electron-rich thiophenes, such as poly(3,4-ethylenedioxythiophene) (PEDOT), a close structural analog of poly(3,4-dimethoxythiophene), are extensively used as electrode modifiers in electrochemical sensors. srce.hrnih.gov These polymers offer high conductivity, stability, and a large surface area, which enhances the electrochemical response towards target analytes. nih.govrsc.org

Functionalized conducting polymer films can be prepared by electropolymerizing the monomer in the presence of specific doping anions, which can themselves be electroactive. nih.gov This strategy combines the conductive properties of the polymer with the electrochemical activity of the dopant, leading to enhanced sensitivity and selectivity. nih.gov For example, PEDOT films doped with ferrocenecarboxylic acid and ferricyanide (B76249) have been used for the simultaneous determination of vitamins B₂, B₆, and C, showing significantly higher oxidation peak currents compared to unmodified electrodes. nih.gov

Composites of thiophene-based polymers with other nanomaterials, such as nitrogen-doped graphene or transition metal dichalcogenides, further improve sensor performance. srce.hrnih.gov These composites leverage the synergistic effects of high conductivity from the polymer and the excellent electrocatalytic properties of the nanomaterial to facilitate sensitive and selective detection of biomolecules like dopamine (B1211576) and uric acid. srce.hrnih.gov The aldehyde functionality of this compound provides a route for covalent attachment to other materials or for further functionalization to create highly specific recognition sites on an electrode surface.

Table 2: Application of Thiophene-Based Polymers in Electrochemical Sensing

Electrode Modifier Analytes Detected Key Finding Reference
PEDOT doped with Ferrocenecarboxylic acid & Ferricyanide Vitamins B₂, B₆, Vitamin C Enhanced sensitivity for simultaneous detection in orange juice samples. nih.gov
WSe₂@PEDOT Nanocomposite Dopamine, Uric Acid Improved electrocatalytic activity and separated oxidation peaks for simultaneous detection. srce.hr
Poly(3,4-ethylenedioxyselenophene)/N-Graphene Dopamine High electrocatalytic activity and excellent recovery in human serum and urine samples. nih.gov

Fluorescent Probes for Biological Systems

The thiophene scaffold is a key component in the design of advanced fluorescent probes for imaging and detecting specific molecules within complex biological environments. The aldehyde group in this compound is particularly useful as a reactive site for designing probes that respond to specific analytes.

The design of effective fluorescent probes often relies on modulating an intramolecular charge transfer (ICT) process. rsc.org A typical probe consists of a fluorophore (the light-emitting core), an electron donor, and an electron acceptor. The thiophene ring, especially when substituted with electron-donating methoxy groups, can act as a π-conjugated bridge connecting the donor and acceptor moieties. nih.govrsc.org

A common strategy for "turn-on" fluorescent probes involves a chemical reaction between the probe and its target analyte. rsc.orgrsc.org In the absence of the analyte, the probe may be non-fluorescent or weakly fluorescent. Upon reaction, a structural change occurs that "activates" the fluorescence. For probes based on thiophene-carbaldehydes, the aldehyde group can serve as the recognition and reaction site. rsc.orgresearchgate.net For example, the oxidation of the aldehyde to a carboxylate by an enzyme like aldehyde dehydrogenase (ALDH) can alter the electronic properties of the molecule, switching it from a weak to a strong fluorophore. rsc.org This change enhances the ICT character, leading to a significant increase in fluorescence intensity. rsc.org Key characteristics for biological probes include high selectivity, biocompatibility, cell permeability, and photostability. rsc.orgnih.gov

Thiophene-based fluorescent probes have been successfully developed to monitor critical cellular components and processes.

NAD(P)H Detection: Nicotinamide adenine (B156593) dinucleotide (NAD(P)H) is a crucial coenzyme in cellular redox reactions. Fluorescent probes capable of monitoring its concentration are valuable tools for studying energy metabolism. nih.govrsc.org Probes have been designed using a thiophene bridge to link two electron-accepting groups. nih.govrsc.org In the presence of NADH, one of the acceptor groups is reduced, transforming it into an electron donor. This creates a new donor-π-acceptor system, "turning on" fluorescence. nih.govrsc.org Such probes have been used to monitor changes in NADH levels in living cells during processes like glycolysis and in response to treatment with cancer drugs. rsc.org

Aldehyde Detection: Aldehydes are involved in numerous physiological and pathological processes. Probes for detecting aldehyde dehydrogenase (ALDH), an enzyme that metabolizes aldehydes, are important for identifying cancer stem cells, where ALDH activity is often elevated. rsc.orgresearchgate.net A fluorene-thiophene oligomer probe featuring an aldehyde group (F-TAO) was designed to detect ALDH activity. The enzyme oxidizes the probe's aldehyde group to a carboxylate, causing a 365-fold enhancement in fluorescence intensity. rsc.org This "turn-on" response allows for sensitive imaging of ALDH activity in living cells with a high signal-to-noise ratio. rsc.org

Table 3: Characteristics of Thiophene-Based Fluorescent Probes for Biological Applications

Probe Name/Type Analyte Excitation λ (nm) Emission λ (nm) Key Feature Reference
Probe A (Thiophene-quinolinium) NAD(P)H 477 619 Large Stokes shift (144 nm), deep-red emission. nih.govrsc.org
Probe B (EDOT-quinolinium) NAD(P)H 486 576 Used to monitor NADH concentration changes in live cells. nih.govrsc.org
F-TAO (Fluorene-thiophene oligomer) ALDH Not specified Not specified 365-fold "turn-on" fluorescence enhancement upon oxidation. rsc.org

Electrochromic Devices and Materials

Electrochromic materials can reversibly change their optical properties, such as color and transparency, upon the application of an electrical voltage. mdpi.com Conducting polymers derived from thiophene and its derivatives are a major class of electrochromic materials due to their high contrast ratios, fast switching times, and processability. d-nb.inforesearchgate.net

Polymers based on 3,4-disubstituted thiophenes, such as 3,4-ethylenedioxythiophene (EDOT) and 3,4-dimethoxythiophene, are particularly effective. The electron-donating substituents lower the oxidation potential of the monomer, leading to polymers that are more stable and have distinct, highly transmissive oxidized (doped) states. Research on tailoring the properties of poly(3,4-dimethoxythiophene) has demonstrated its potential for use in electrochromic displays.

The electrochromic mechanism involves the electrochemical doping (oxidation) and dedoping (reduction) of the polymer backbone. In its neutral, reduced state, the polymer has a specific color. When a voltage is applied, the polymer is oxidized, and counter-ions from an electrolyte move into the polymer film to balance the charge. This process alters the electronic structure, changing the material's light absorption characteristics and resulting in a color change. For many poly(3,4-dialkoxythiophenes), the neutral state is deeply colored (e.g., blue or magenta), while the oxidized state is highly transparent, making them ideal for applications like smart windows, displays, and mirrors. d-nb.info

For example, electrochromic devices have been fabricated using transparent wood substrates coated with PEDOT:PSS, a derivative of a thiophene-based polymer. d-nb.info These devices demonstrated a vibrant magenta-to-colorless switch with a high coloration efficiency and low power consumption, showcasing the viability of these materials in energy-efficient technologies. d-nb.info

Table 4: Performance of a Thiophene-Based Polymer Electrochromic Device

Device Structure Color Change Contrast (Δ%T at 550 nm) Driving Voltage (V) Coloration Efficiency (cm²/C) Reference
ECP on PEDOT:PSS/Transparent Wood Magenta to Colorless 38 0.8 590 d-nb.info

Design of Electrochromic Thiophene Derivatives

The aldehyde functionality of this compound serves as a key reactive site for the synthesis of novel monomers suitable for the production of electrochromic polymers. The design of these materials often involves the strategic incorporation of this thiophene derivative into larger conjugated systems. The electron-rich nature of the 3,4-dimethoxythiophene core enhances the highest occupied molecular orbital (HOMO) energy level of the resulting polymers, which in turn influences their redox properties and, consequently, their electrochromic behavior.

One design strategy involves the condensation of the aldehyde group with other aromatic or heterocyclic moieties to extend the π-conjugation. This approach allows for the fine-tuning of the polymer's electronic structure, leading to materials with tailored absorption characteristics in different oxidation states. The resulting polymers can exhibit distinct color changes upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and sensors. While direct polymerization of this compound can be achieved, its primary role is often as a precursor to more complex monomers that are then polymerized to yield high-performance electrochromic materials.

Spectroelectrochemical Characterization of Electrochromic Properties

Spectroelectrochemistry is a powerful analytical technique used to investigate the relationship between the electrochemical and optical properties of electrochromic materials. mdpi.com For polymers derived from this compound, this characterization is crucial for understanding their performance in electrochromic devices. By simultaneously applying a potential and monitoring the changes in the UV-Vis-NIR absorption spectrum, researchers can elucidate the electronic transitions that occur during the redox processes. mdpi.com

In a typical spectroelectrochemical experiment, a thin film of the polymer is deposited on a transparent conductive electrode. As the applied potential is varied, the polymer switches between its neutral and oxidized (or reduced) states. In the neutral state, polythiophene derivatives often exhibit a characteristic π-π* transition in the visible region. Upon oxidation, new absorption bands appear at lower energies, corresponding to the formation of polarons and bipolarons, which are the charge carriers in the conductive state. nih.gov

The spectroelectrochemical data provides key parameters for evaluating the performance of an electrochromic material, including the wavelength of maximum absorption (λmax) in each state, the optical contrast (ΔT%), the switching speed, and the coloration efficiency. While specific data for polymers directly derived from this compound is not extensively available in the public domain, the table below illustrates typical spectroelectrochemical properties of related polythiophene derivatives, which serve as a benchmark for the expected performance of materials incorporating the 3,4-dimethoxythiophene moiety.

Table 1: Representative Spectroelectrochemical Data for Electrochromic Polythiophene Derivatives

Polymer Derivative Neutral State λmax (nm) Oxidized State λmax (nm) Optical Contrast (ΔT%) Switching Time (s) Coloration Efficiency (cm²/C)
Poly(3,4-ethylenedioxythiophene) (PEDOT) ~420 ~800, >1000 40-60 <1 150-300
Poly(3-hexylthiophene) (P3HT) ~450 ~750, ~1500 30-50 1-5 100-200

Note: The data presented in this table is illustrative and represents typical values for the mentioned classes of polythiophenes. Actual values can vary depending on the specific molecular structure, film thickness, and measurement conditions.

Building Blocks in Complex Organic Synthesis

The chemical reactivity of this compound makes it a versatile precursor in the synthesis of a wide array of more complex organic structures. The aldehyde group can participate in a variety of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions, while the thiophene ring can undergo electrophilic substitution and metal-catalyzed cross-coupling reactions.

Synthesis of Novel Heterocyclic Systems (e.g., Thiazoles, Thienothiophenes)

This compound is a valuable starting material for the construction of fused and appended heterocyclic systems. The aldehyde functionality provides a convenient handle for annulation reactions to build additional rings onto the thiophene core.

Thiazole (B1198619) Derivatives: A notable application is in the synthesis of novel thiazole derivatives. d-nb.inforesearchgate.netresearchgate.netdeepdyve.com One common approach involves a two-step reaction sequence. Initially, the thiophene carbaldehyde is condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. d-nb.inforesearchgate.net This intermediate is then cyclized with a substituted phenacyl bromide in the presence of a base to yield the corresponding thiazole Schiff base derivatives. d-nb.inforesearchgate.net This synthetic route allows for the introduction of diverse substituents on the thiazole ring, leading to a library of compounds with potential applications in medicinal chemistry. d-nb.inforesearchgate.netresearchgate.netdeepdyve.com

Thienothiophene Derivatives: The synthesis of thienothiophenes, which are thiophene-fused thiophene systems, can also be approached using thiophene carbaldehydes as precursors. encyclopedia.pubresearchgate.netmdpi.com While specific examples starting directly from this compound are not prominently featured in readily available literature, general synthetic strategies for thienothiophenes often involve the construction of a second thiophene ring onto a pre-existing one. For instance, a thiophene-2-carbaldehyde (B41791) can be converted to an alkyne, which can then undergo cyclization to form the thieno[3,2-b]thiophene scaffold. encyclopedia.pub Another approach involves the reaction of a substituted thiophene with reagents that provide the necessary atoms to form the second thiophene ring, such as in the Fiesselmann thiophene synthesis. organic-chemistry.org

Precursors for Pharmaceutical Intermediates

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with benzene (B151609) and their ability to engage in various biological interactions. nih.gov Thiophene-2-carbaldehydes, including the 3,4-dimethoxy substituted variant, serve as important intermediates in the synthesis of these biologically active molecules. nih.govnih.gov The aldehyde group can be readily transformed into other functional groups, such as amines, alcohols, and carboxylic acids, which are common moieties in drug molecules.

For example, arylthiophene-2-carbaldehydes have been synthesized and evaluated for their antibacterial, anti-urease, and antioxidant activities, demonstrating the potential of this class of compounds as leads for drug discovery. nih.gov While specific pharmaceutical intermediates derived directly from this compound are not extensively documented in publicly accessible sources, its structural motifs are found in various compounds with reported biological activities. The presence of the methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its efficacy and metabolic stability. nih.gov

Applications in Supramolecular Chemistry

While the application of this compound in supramolecular chemistry is an emerging area, its structural features suggest potential for the design and synthesis of self-assembling systems. The aldehyde group can be used to form dynamic covalent bonds, such as imines, which are reversible and can lead to the formation of ordered supramolecular architectures. The thiophene ring itself can participate in π-π stacking interactions, which are a key driving force for the self-assembly of aromatic molecules.

Furthermore, the methoxy groups can engage in hydrogen bonding with complementary functional groups, providing an additional level of control over the self-assembly process. By strategically modifying the this compound scaffold with other recognition motifs, it is possible to create molecules that can self-assemble into well-defined nanostructures, such as nanotubes, vesicles, and gels. These supramolecular materials could find applications in areas such as sensing, catalysis, and drug delivery. Further research is needed to fully explore the potential of this compound in the field of supramolecular chemistry.

Computational and Theoretical Investigations of 3,4 Dimethoxythiophene 2 Carbaldehyde and Its Derivatives

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.comrsc.org Docking studies on various thiophene (B33073) derivatives have revealed key structural features that govern their interactions with biological receptors. For instance, the sulfur atom in the thiophene ring can enhance drug-receptor interactions. nih.gov

In the context of 3,4-Dimethoxythiophene-2-carbaldehyde, the aldehyde and dimethoxy functional groups are expected to play a significant role in receptor binding. The aldehyde group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like serine or glycine (B1666218) in an enzyme's active site. acs.org The methoxy (B1213986) groups can also participate in hydrogen bonding or contribute to hydrophobic interactions, further stabilizing the ligand-receptor complex.

Docking studies of similar thiophene-carboxaldehyde derivatives have been performed to evaluate their potential as therapeutic agents. For example, investigations into novel thiophene-2-carboxaldehyde derivatives for their binding affinity to Human Serum Albumin (HSA) have utilized molecular docking to explore hydrogen bonding and hydrophobic interactions. eurjchem.comresearchgate.net Similarly, studies on arylthiophene-2-carbaldehydes have used docking to understand their potential antibacterial and antiurease activities. nih.gov

The table below summarizes docking results for various thiophene derivatives against different biological targets, illustrating the common range of binding energies and the types of interactions observed.

Compound ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Thiazolo-thiophene derivativesCOX-2 (4COX)-7.42 (for Cu(II) complex)Not specified
Thiophene-based hybridCOX-2 / 5-LOX-98.37 / -91.07Not specified
Thiophene CarboxamideTubulin (1SA0)Not specifiedC-tubulin (S-178), D-tubulin (Q-245)
Thiazole-Thiophene ScaffoldsHAS Receptor (1AO6)-4.78Ligand exposure

This table is generated based on data from related thiophene compounds to illustrate typical findings in molecular docking studies. mdpi.comnih.govresearchgate.net

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.com These calculations provide valuable information about molecular geometry, orbital energies, and the distribution of electrons, which are fundamental to understanding a molecule's reactivity and optical properties. nih.govresearchgate.net

For this compound, DFT calculations can elucidate the influence of the electron-donating methoxy (-OCH₃) groups and the electron-withdrawing carbaldehyde (-CHO) group on the thiophene ring. The methoxy groups increase the electron density of the aromatic ring, while the carbaldehyde group withdraws electron density. This interplay governs the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. epstem.net

Studies on substituted thiophenes have shown that the nature and position of substituents significantly affect these electronic parameters. For example, DFT studies on 2-methoxythiophene (B42098) have been conducted to calculate its HOMO-LUMO energies, dipole moment, and other electronic indices. epstem.net Theoretical investigations of other thiophene derivatives have similarly shown that functional groups can tune the HOMO-LUMO gap. nih.govnih.gov

The following table presents typical electronic properties calculated for various substituted thiophenes using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate-4.994-1.1423.852B3LYP/6-31G(d, P)
N-(thiophen-2-ylmethyl)thiophene-2-carboxamideNot specifiedNot specified5.031Not specified
2-MethoxythiopheneNot specifiedNot specifiedNot specifiedB3LYP/6-311++G(d,p)

This table includes data from various thiophene derivatives to provide context for the expected electronic properties of this compound. nih.govepstem.netnih.gov

Simulations of Molecular Interactions and Supramolecular Assemblies

Molecular dynamics (MD) simulations and other computational methods are used to study how molecules interact with each other and assemble into larger, ordered structures. mostwiedzy.pl These supramolecular assemblies are governed by noncovalent interactions such as hydrogen bonds, π-stacking, and van der Waals forces. nih.govuh.edu The ability of thiophene derivatives to self-assemble into well-defined nanostructures is of great interest for applications in organic electronics and materials science. uh.educapes.gov.br

The functional groups on this compound would strongly influence its self-assembly behavior. The polar carbaldehyde group can participate in dipole-dipole interactions and potentially form hydrogen bonds, directing the packing of molecules. The thiophene ring itself is capable of π-stacking, a key interaction in many conjugated organic materials. researchgate.netacs.org The methoxy groups can also influence molecular packing through steric effects and weak hydrogen bonding.

Computational studies on thiophene oligomers and dendrimers have shown that molecular shape, size, and intermolecular interactions are critical factors determining the final structure of the assembly, which can range from nanowires to 2-D crystalline structures. nih.govuh.edu The interaction between molecules is highly dependent on their orientation, with dispersion forces being the major source of attraction in thiophene dimers. researchgate.netacs.org Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystal structures, highlighting the importance of contacts involving hydrogen, carbon, and other atoms in the molecular packing. nih.govnih.gov

MD simulations can be used to model the dynamic behavior of these assemblies, providing insights into their stability and formation. For example, simulations of thiophene carboxamide derivatives complexed with tubulin have been used to assess the stability of the interaction over time, confirming a compact and stable binding. nih.gov

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govnih.gov These models establish a mathematical relationship between a set of molecular descriptors and the property of interest.

For thiophene derivatives, QSAR models have been developed to predict a range of activities, including antitumor, anti-inflammatory, and genotoxic effects. nih.govnih.govresearchgate.net These models rely on calculating various molecular descriptors that encode topological, geometric, electronic, and hydrophobic properties. nih.gov

Key descriptors often found to be important in QSAR models for thiophene derivatives include:

Electronic Properties: Energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to be dominant factors in modulating the anti-inflammatory activity of certain thiophene derivatives. researchgate.net

Hydrophobicity: The sum of hydrophobic surfaces is often a crucial factor for biological activity. nih.gov

Steric/Topological Properties: Molecular volume and shape indices can influence how a molecule fits into a receptor's binding site. nih.gov

By developing a QSAR/QSPR model using a dataset of thiophene compounds with known properties, it would be possible to predict the potential activities and properties of this compound. This predictive capability is invaluable in the early stages of drug discovery and materials design, allowing for the screening of virtual compounds and the prioritization of candidates for synthesis and testing. nih.govmdpi.com

The table below lists some common molecular descriptors used in the development of QSAR models for thiophene-based compounds.

Descriptor TypeExample DescriptorRelevance
Electronic HOMO/LUMO EnergyRelates to chemical reactivity and electron transfer
Electronic Dipole MomentInfluences intermolecular interactions and solubility
Steric Molecular VolumePertains to the size and fit within a binding pocket
Topological Wiener IndexDescribes molecular branching
Hydrophobic LogPMeasures the lipophilicity of the molecule

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dimethoxythiophene-2-carbaldehyde?

The synthesis typically involves formylation of a substituted thiophene precursor. For example, the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce the aldehyde group at the 2-position of the thiophene ring. Subsequent methoxylation at the 3- and 4-positions may require selective protection/deprotection strategies to avoid over-oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields typically ranging between 40-60% depending on reaction optimization .

Q. How should researchers characterize this compound experimentally?

Full characterization requires:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with analogous thiophene derivatives (e.g., 3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde in ). Expect aldehyde protons at δ 9.8–10.2 ppm and methoxy groups at δ 3.8–4.0 ppm.
  • IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1680–1720 cm⁻¹ and methoxy C-O stretches at ~1250–1270 cm⁻¹.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Always cite prior literature data for non-novel compounds and verify consistency .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatile byproducts (e.g., POCl₃ in synthesis).
  • Dispose of waste via certified chemical treatment facilities, as halogenated or sulfur-containing byproducts may be environmentally hazardous .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of methoxylation in thiophene derivatives?

Regioselective methoxylation at the 3- and 4-positions requires controlled reaction conditions:

  • Use protecting groups (e.g., acetyl) on reactive sites to direct methoxy group installation.
  • Employ catalysts like Cu(I) or Pd(0) to enhance selectivity.
  • Monitor reaction progress via TLC and adjust temperature (e.g., 60–80°C for milder conditions). Recent studies on analogous thiophenes report ≥70% selectivity under optimized catalytic conditions .

Q. How to resolve contradictory NMR data for this compound derivatives?

Discrepancies in NMR shifts (e.g., aldehyde proton splitting) may arise from:

  • Solvent effects : Compare data in deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆).
  • Tautomerism : Investigate keto-enol equilibria using variable-temperature NMR.
  • Impurities : Re-purify the compound and re-acquire spectra. Cross-validate with computational NMR predictions (DFT calculations) .

Q. What strategies improve the stability of this compound in storage?

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the aldehyde group.
  • Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical degradation.
  • Periodically analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Can computational methods predict reactivity in derivatives of this compound?

Yes. Density Functional Theory (DFT) can model:

  • Electrophilic substitution sites : Calculate Fukui indices to identify reactive positions.
  • Aldehyde group reactivity : Predict nucleophilic attack or condensation reactions using frontier molecular orbital (FMO) analysis.
  • Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media .

Data Contradiction and Replication

Q. How to address inconsistencies in reported melting points or yields?

  • Reproduce conditions : Ensure identical reagents, catalysts, and temperatures. For example, a 5°C variation in formylation reactions can alter yields by 10–15%.
  • Characterize intermediates : Validate each step via LC-MS or NMR to isolate procedural errors.
  • Collaborate : Cross-check data with independent labs to rule out instrumentation bias .

Q. What experimental controls are essential for replicating published syntheses?

  • Include negative controls (e.g., reactions without catalyst) to confirm step necessity.
  • Use internal standards (e.g., anthracene for GC-MS) to calibrate instrumentation.
  • Document exact molar ratios and mixing rates, as small deviations can significantly impact outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.